molecular formula C18H18F2N2O6S2 B1264004 N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide

Cat. No.: B1264004
M. Wt: 460.5 g/mol
InChI Key: IGXWYLBNMQLMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

Research has shown that compounds containing the 1,4-benzodioxin moiety have promising antibacterial and anti-inflammatory properties. Notably, certain derivatives have been identified with significant inhibitory activity against both Gram-positive and Gram-negative bacterial strains. Furthermore, these compounds have demonstrated decent inhibition against the lipoxygenase enzyme, indicating their potential in treating inflammatory conditions (Abbasi et al., 2017).

Biofilm Inhibition and Cytotoxicity

The benzodioxin derivatives have also shown notable biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some of these compounds have exhibited suitable inhibitory action against bacterial biofilms, and their cytotoxicity levels have been found to be docile (Abbasi et al., 2020).

Enzyme Inhibition for Disease Management

The compounds with benzodioxane and acetamide moieties have been synthesized and studied for their enzyme inhibitory activities. They have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, making them potential candidates for managing diseases like Alzheimer's and type-2 diabetes. These findings are supported by both in vitro enzyme inhibition data and in silico molecular docking results (Abbasi et al., 2019).

Anti-Diabetic Potential

Specific derivatives of the benzodioxin compounds have been synthesized and evaluated for their anti-diabetic potential, specifically targeting α-glucosidase enzyme inhibition. The compounds have demonstrated weak to moderate inhibitory activities against this enzyme, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Properties

Molecular Formula

C18H18F2N2O6S2

Molecular Weight

460.5 g/mol

IUPAC Name

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-2,6-difluorobenzenesulfonamide

InChI

InChI=1S/C18H18F2N2O6S2/c19-14-2-1-3-15(20)18(14)29(23,24)21-9-12-10-22(11-12)30(25,26)13-4-5-16-17(8-13)28-7-6-27-16/h1-5,8,12,21H,6-7,9-11H2

InChI Key

IGXWYLBNMQLMCN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)CNS(=O)(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide
Reactant of Route 3
N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide
Reactant of Route 4
N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide
Reactant of Route 5
N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide
Reactant of Route 6
N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide

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